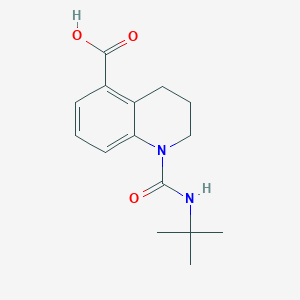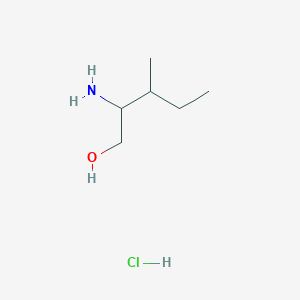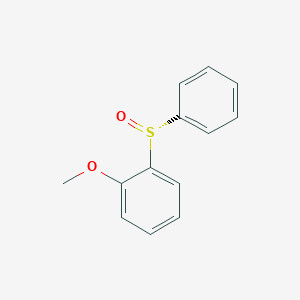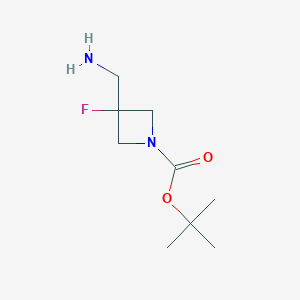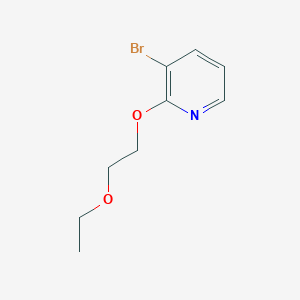
3-Bromo-2-(2-ethoxyethoxy)pyridine
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(2-ethoxyethoxy)pyridine is 1S/C9H12BrNO2/c1-2-12-6-7-13-9-8 (10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-(2-ethoxyethoxy)pyridine has a molecular weight of 246.1 . It is a liquid at room temperature .Scientific Research Applications
Bromination in Organic Synthesis
3-Bromo-2-(2-ethoxyethoxy)pyridine, as a brominated pyridine derivative, is potentially involved in organic synthesis processes, particularly in bromination reactions. Kolder and Hertog (2010) explored the bromination of various pyridine derivatives, observing the positional selectivity of bromine entry during the process. Their research contributes to understanding the reactivity and structural outcomes of brominated pyridine compounds, which may extend to compounds like 3-Bromo-2-(2-ethoxyethoxy)pyridine (Kolder & Hertog, 2010).
Acidic Site Generation on Silica Surfaces
Connell and Dumesic (1987) studied the generation of Brønsted and Lewis acid sites on silica surfaces by doping with various cations, including the use of pyridine adsorption. While not directly involving 3-Bromo-2-(2-ethoxyethoxy)pyridine, this research demonstrates the chemical utility of pyridine structures in modifying surface properties, which could be relevant for understanding the surface interactions of brominated pyridine derivatives (Connell & Dumesic, 1987).
Halogenation of Pyridines
Canibano et al. (2001) explored the regioselective halogenation of pyridines, a process that is highly relevant for the synthesis of brominated pyridine derivatives like 3-Bromo-2-(2-ethoxyethoxy)pyridine. Their study highlights the reactivity and selectivity in the halogenation process, providing insights into the synthesis pathways of such compounds (Canibano et al., 2001).
Synthesis and Reactivity of Pyridinols
Wijtmans et al. (2004) reported the synthesis and antioxidant properties of a series of pyridinols, which are structurally related to pyridine derivatives like 3-Bromo-2-(2-ethoxyethoxy)pyridine. Their work provides a foundation for understanding the chemical behavior and potential applications of pyridine-based compounds in pharmaceutical and material sciences (Wijtmans et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-(2-ethoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZOXIXMUOMIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-ethoxyethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



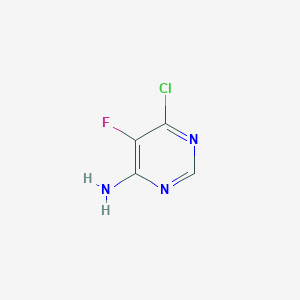
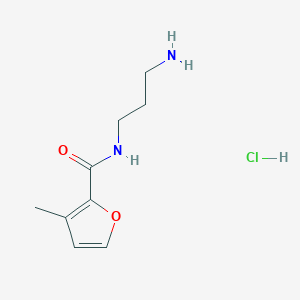
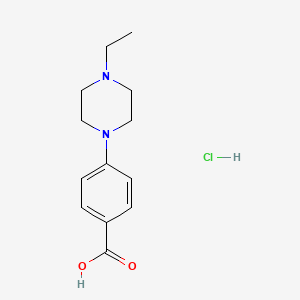
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
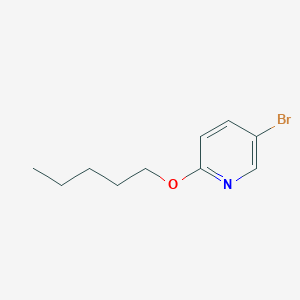
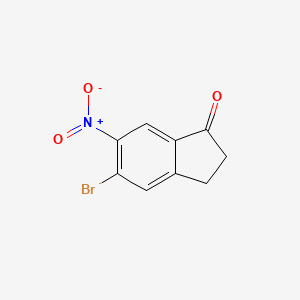
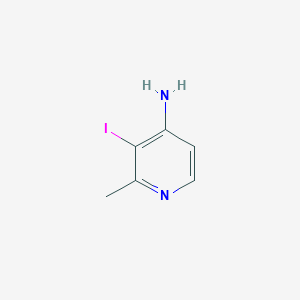

![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)
